molecular formula C8H11N5S2 B2801679 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine CAS No. 131184-89-9

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

Cat. No. B2801679
CAS RN: 131184-89-9
M. Wt: 241.33
InChI Key: SEZPFQMDAQAFQB-UHFFFAOYSA-N
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Description

1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is a compound with the molecular formula C8H11N5S2 . It appears as a white to light-yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N5S2/c9-2-1-3-14-5-6-4-12-8(15-6)13-7(10)11/h4,15H,1,3,5H2,(H4,10,11,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.34 . It’s a solid at room temperature and should be stored in a dark place, sealed, and at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Procedures and Biological Interest

Compounds containing the guanidine moiety, such as 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine, have garnered interest in medicinal chemistry due to their biological activities. These activities span across various therapeutic areas, including cytotoxicity, inhibition of cell proliferation via angiogenesis, and induction of apoptosis. Synthetic chemists are keen on developing new procedures to access guanidine derivatives due to their potential as therapeutic agents. This interest is driven by the guanidine group's classification as a super base, which, when bonded to a benzazole ring, may significantly modify the biological activity of these heterocycles. A review on the chemical aspects of guanidinobenzoazoles highlights recent synthetic approaches to these compounds, including modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties (Rosales-Hernández et al., 2022).

Guanidine Derivatives in Drug Screening

Guanidine derivatives, both from natural and synthetic sources, have found extensive applications in synthetic and medicinal chemistry. These compounds are integral in the development of small peptides, peptidomimetics, and a wide range of pharmaceutical products. Their hydrophilic nature makes guanidine derivatives promising candidates for neurodegenerative therapies, anti-inflammatory agents, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. Despite the potential, there is a call for more comprehensive studies to support their use in various therapeutic areas (Rauf et al., 2014).

Bioactive and Catalytic Applications

The structural diversity and potential bioactivity of guanidine-containing compounds extend to their application in bioinorganic chemistry and catalysis. Guanidine copper complexes, in particular, have been reviewed for their structural characteristics and applications. These compounds demonstrate a variety of coordination modes, offering insights into their donor properties and advantages in copper coordination chemistry. This reflects their potential in addressing complex problems across different chemical fields, underpinning their importance in the design and development of novel drugs and catalytic agents (Bienemann et al., 2011).

Antifungal Agents

The guanidine moiety's basic nature is utilized in developing antifungal agents against human-relevant fungal pathogens. A review covering antifungal agents containing at least one guanidine group from 2004 to 2022 highlights the diversity of guanidine-containing derivatives with antifungal activity. These compounds range from small molecules to polymers and natural products, emphasizing their broad applicability in addressing fungal infections (Baugh, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine are currently unknown. This compound belongs to the class of organic compounds known as diarylthioethers . These compounds are organosulfur compounds containing a thioether group that is substituted by two aryl groups

Mode of Action

It is known that thiazole derivatives can exhibit diverse biological activities . The presence of the thiazole ring and the cyanoethylthio group may contribute to its interaction with its targets. More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation

Pharmacokinetics

The compound is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C These properties may affect its bioavailability

Result of Action

As mentioned earlier, thiazole derivatives can exhibit significant analgesic and anti-inflammatory activities . This suggests that the compound may have similar effects. More research is needed to confirm these effects and to identify other potential effects.

Action Environment

The action, efficacy, and stability of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored at 2-8°C in a dark place, sealed in dry conditions , suggesting that it may be sensitive to light, moisture, and temperature

properties

IUPAC Name

2-[5-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S2/c9-2-1-3-14-5-6-4-12-8(15-6)13-7(10)11/h4H,1,3,5H2,(H4,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZPFQMDAQAFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N=C(N)N)CSCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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